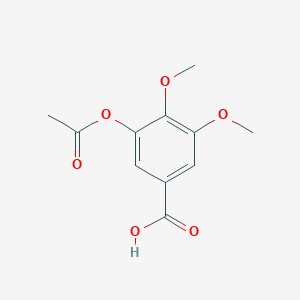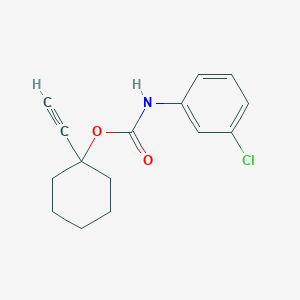
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate: is a chemical compound with the molecular formula C15H16ClNO2 It is known for its unique structure, which combines an ethynyl group, a cyclohexyl ring, and a chlorophenyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate typically involves the reaction of 1-ethynylcyclohexanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs with therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate: shares structural similarities with other carbamate compounds, such as and .
Pyrazole derivatives: are another class of compounds with similar applications in chemistry and biology.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.
特性
CAS番号 |
93867-00-6 |
|---|---|
分子式 |
C15H16ClNO2 |
分子量 |
277.74 g/mol |
IUPAC名 |
(1-ethynylcyclohexyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H16ClNO2/c1-2-15(9-4-3-5-10-15)19-14(18)17-13-8-6-7-12(16)11-13/h1,6-8,11H,3-5,9-10H2,(H,17,18) |
InChIキー |
DDVSYVDNOXJIOP-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
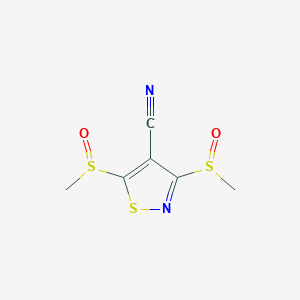
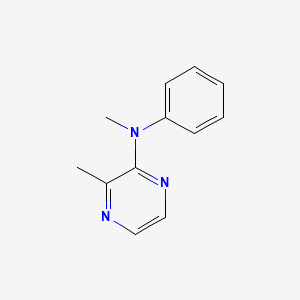
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
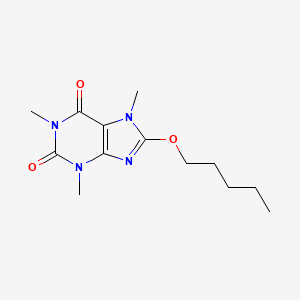
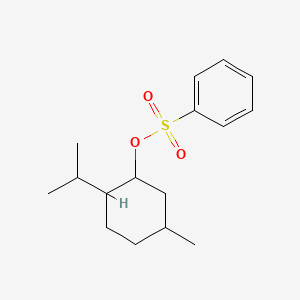
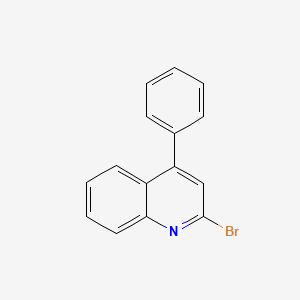


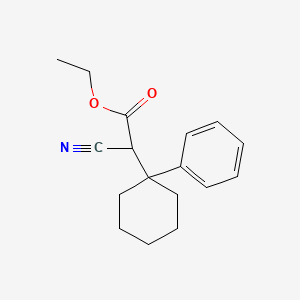
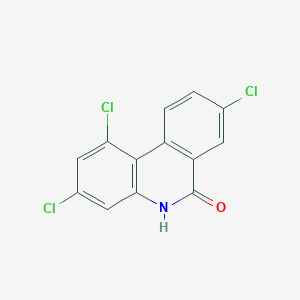
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
